molecular formula C29H22ClF4N5O3 B605232 AGI-14100 CAS No. 1448346-43-7

AGI-14100

Katalognummer: B605232
CAS-Nummer: 1448346-43-7
Molekulargewicht: 599.97
InChI-Schlüssel: KICQCOSIQLKQBA-OZXSUGGESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AGI-14100 is a novel orally available mIDH1 inhibitor. Preclinical trials of this compound for the treatment of primary human myeloid leukemia therapy have been underway since 2013.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Properties

AGI-14100 was optimized for favorable pharmacokinetic properties, exhibiting low metabolic clearance across various species, including rats, dogs, and cynomolgus monkeys. It demonstrated a significant potential as a cytochrome P450 (CYP) 3A4 inducer, with hPXR activation approximately 70% that of rifampicin, a known strong inducer . This characteristic necessitated further optimization to mitigate CYP induction liabilities while maintaining potency.

Efficacy in Preclinical Models

Table 1: Summary of Preclinical Efficacy Studies

Study ModelTreatmentOutcome
HT1080 CellsThis compoundSignificant reduction in intracellular 2-HG levels
Peripheral BloodThis compoundDecreased tumor burden after one month of treatment
Xenograft ModelsThis compoundRobust inhibition of tumor growth and 2-HG levels

In preclinical studies, this compound exhibited potent inhibition of 2-HG production in various cancer cell lines. For instance, treatment with this compound resulted in a marked decrease in intracellular 2-HG levels in the HT1080 chondrosarcoma cell line. Additionally, it demonstrated significant anti-tumor activity in xenograft models, where it effectively reduced tumor burden and enhanced differentiation markers in treated cells .

Clinical Implications

The promising preclinical results have led to further exploration of this compound's clinical potential. It is being investigated for use in patients with IDH1-mutated tumors. The compound's ability to lower 2-HG levels and induce differentiation suggests that it could be effective not only as a monotherapy but also in combination with other treatments for enhanced efficacy .

Table 2: Clinical Development Status

Clinical Trial PhaseIndicationStatus
Phase 1IDH1-mutated AMLOngoing
Phase 1GliomasOngoing
Phase 1Advanced cholangiocarcinomaOngoing

This compound is currently under investigation in multiple clinical trials targeting IDH1 mutations across different malignancies. Early-phase trials have shown acceptable safety profiles and encouraging response rates, indicating its potential as a novel therapeutic option for patients with these challenging cancers .

Eigenschaften

CAS-Nummer

1448346-43-7

Molekularformel

C29H22ClF4N5O3

Molekulargewicht

599.97

IUPAC-Name

(S)-1-(4-cyanopyridin-2-yl)-N-((S)-2-((3,3-difluorocyclobutyl)amino)-2-oxo-1-phenylethyl)-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C29H22ClF4N5O3/c30-22-4-2-1-3-21(22)26(27(41)37-19-13-29(33,34)14-19)38(20-11-17(31)10-18(32)12-20)28(42)23-5-6-25(40)39(23)24-9-16(15-35)7-8-36-24/h1-4,7-12,19,23,26H,5-6,13-14H2,(H,37,41)/t23-,26-/m0/s1

InChI-Schlüssel

KICQCOSIQLKQBA-OZXSUGGESA-N

SMILES

O=C(N(C1=CC(F)=CC(F)=C1)[C@H](C(NC2CC(F)(C2)F)=O)C3=CC=CC=C3Cl)[C@H](CCC4=O)N4C5=NC=CC(C#N)=C5

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

AGI-14100;  AGI 14100;  AGI14100

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AGI-14100
Reactant of Route 2
Reactant of Route 2
AGI-14100
Reactant of Route 3
Reactant of Route 3
AGI-14100
Reactant of Route 4
Reactant of Route 4
AGI-14100
Reactant of Route 5
AGI-14100
Reactant of Route 6
AGI-14100

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.